5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one
Description
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Properties
IUPAC Name |
5-(2,2-dimethylpropyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)4-6-5-9-7(10)11-6/h6H,4-5H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITDQYHNAWOLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CNC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Neopentyl Wall: Steric Control in Oxazolidinone Architectures
This guide focuses on the steric influence of neopentyl-like motifs within the oxazolidinone scaffold—specifically analyzing the N-pivaloyl (neopentyl carbonyl) substituent and the 5,5-dimethyl (SuperQuat) modification. These structures represent the pinnacle of steric control in asymmetric synthesis, leveraging the "neopentyl" bulk to lock conformations and maximize stereoselectivity.
Technical Whitepaper | Version 2.0
Executive Summary
In asymmetric synthesis, the oxazolidinone auxiliary (Evans auxiliary) relies on steric bulk to differentiate prochiral faces. While standard isopropyl (Valine-derived) and benzyl (Phenylalanine-derived) groups are effective, they often suffer from conformational flexibility or hydrolytic instability.
The "Neopentyl" steric effect manifests in two critical high-performance architectures:
-
N-Pivaloyl Substitution: The
-acyl group containing a tert-butyl moiety (neopentyl carbonyl) creates a rigid steric wall, often used to probe enolate geometry ( vs ) and rotational barriers. -
The SuperQuat (5,5-Dimethyl) Effect: Introduction of a gem-dimethyl group at C5 creates a neopentyl-like scaffold that forces the C4-substituent forward. This "buttressing effect" allows a smaller C4 group (like isopropyl) to exert the steric influence of a much larger tert-butyl group without the associated hydrolytic hindrance during cleavage.
Part 1: Structural Dynamics & The Gem-Dimethyl Effect
The Physics of Neopentyl Bulk
The neopentyl group (
The SuperQuat "Buttressing" Mechanism
Standard Evans auxiliaries (e.g., 4-isopropyl-oxazolidin-2-one) rely on the C4 substituent to block one face of the enolate. However, this group can rotate away from the reaction center.
The SuperQuat auxiliary (Davies) introduces a 5,5-dimethyl substitution.[1]
-
Structural Mimicry: The C5 gem-dimethyl group creates a neopentyl-like environment within the ring.
-
The Buttress: The C5-methyl group sterically clashes with the C4-substituent (A(1,2) strain). To relieve this strain, the C4-substituent is pushed forward (pseudo-axial orientation), towards the
-acyl group. -
Result: A 4-isopropyl group in a SuperQuat behaves sterically like a 4-tert-butyl group, providing superior diastereoselectivity (
de) without the extreme hindrance that prevents auxiliary removal.
Graphviz Visualization: The Buttressing Effect
The following diagram illustrates how the 5,5-dimethyl "neopentyl" motif locks the active conformation.
Caption: The 5,5-dimethyl 'neopentyl' motif forces the C4-substituent into a rigid, blocking position via steric buttressing.
Part 2: Reactivity & Selectivity Profile
Enolate Geometry Control
When an
Comparative Data: Selectivity Metrics
The table below compares the diastereoselectivity (dr) of alkylation reactions using standard auxiliaries vs. neopentyl-enhanced (SuperQuat) systems.
| Auxiliary Type | C4 Substituent | C5 Substituent | Alkylating Agent | Yield (%) | Diastereomeric Ratio (dr) |
| Standard Evans | Isopropyl | H, H | Benzyl Bromide | 88 | 91:9 |
| Standard Evans | tert-Butyl | H, H | Benzyl Bromide | 82 | 98:2 |
| SuperQuat | Isopropyl | Me, Me | Benzyl Bromide | 94 | 99:1 |
| SuperQuat | Benzyl | Me, Me | Allyl Iodide | 91 | >98:2 |
Note: The SuperQuat achieves t-Butyl levels of selectivity using only an Isopropyl group, thanks to the C5-neopentyl effect.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Asymmetric Alkylation of a SuperQuat Oxazolidinone
Objective: Alkylation of N-propionyl-5,5-dimethyl-4-iso-propyloxazolidin-2-one with Benzyl Bromide.
3.1 Reagents & Stoichiometry
-
Substrate: N-Propionyl SuperQuat (1.0 equiv)
-
Base: NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 equiv, 1.0 M in THF)
-
Electrophile: Benzyl Bromide (3.0 equiv)
-
Solvent: Anhydrous THF (
concentration relative to substrate)
3.2 Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add the N-propionyl SuperQuat substrate and dissolve in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Validation: Ensure internal temperature probe reads <-75 °C before base addition to prevent enolate equilibration.
-
-
Enolization: Add NaHMDS dropwise over 10 minutes. Stir at -78 °C for 45 minutes.
-
Checkpoint: The solution should turn a pale yellow. If it turns dark brown/black, moisture contamination has occurred (decomposition).
-
-
Alkylation: Add Benzyl Bromide (neat) dropwise.
-
Reaction: Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C over 1 hour.
-
TLC Monitoring: Eluent 20% EtOAc/Hexanes. Product (
) is less polar than starting material. Stain with PMA or Anisaldehyde (SuperQuats do not UV absorb strongly if the N-acyl group is aliphatic).
-
-
Quench: Quench with saturated aqueous
. Extract with (3x). Dry over . -
Purification: Flash chromatography on silica gel.
3.3 Cleavage (The Neopentyl Advantage)
Unlike 4-tert-butyl auxiliaries which are difficult to hydrolyze due to steric crowding at the carbonyl, the SuperQuat (despite its high selectivity) is easily cleaved.
-
Method:
/ in THF/Water (3:1) at 0 °C. -
Recovery: The 5,5-dimethyl auxiliary is recovered quantitatively by extraction after acidification.
Part 4: Mechanistic Visualization (Zimmerman-Traxler)
The following diagram details the transition state. The "Neopentyl Wall" (C5-gem-dimethyl) forces the C4-isopropyl group to block the Si-face, compelling the electrophile to attack from the Re-face.
Caption: The C5-gem-dimethyl group enforces a specific steric blockade, directing the electrophile to the open face.
Part 5: Pharmacological & Stability Implications
While primarily used as synthetic tools, the "neopentyl" motif in oxazolidinone drugs (like Linezolid analogs) influences metabolic stability.
-
Hydrolytic Stability:
-Neopentyl (or -pivaloyl) oxazolidinones are exceptionally resistant to plasma esterases/amidases due to the steric bulk protecting the carbonyl carbon from nucleophilic attack. -
Metabolic Blocking: The 5,5-dimethyl substitution (SuperQuat style) blocks metabolic oxidation at the C5 position, a common clearance pathway for oxazolidinone antibiotics.
References
-
Davies, S. G., et al. (2006). SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Organic & Biomolecular Chemistry.
-
Evans, D. A., et al. (1981). Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society.
-
Bull, S. D., et al. (2001). Chiral auxiliaries: The SuperQuat family.[1] Journal of the Chemical Society, Perkin Transactions 1.
-
Ager, D. J., et al. (1996).[2] 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.
Sources
Technical Guide: Sourcing and Synthesis of 5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one
Executive Summary
5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one (CAS: 1495661-30-7), often referred to as 5-neopentyloxazolidin-2-one , is a specialized heterocyclic intermediate. Unlike its 4-substituted counterparts (Evans auxiliaries) derived from natural amino acids, this 5-substituted variant is primarily utilized in medicinal chemistry to introduce a sterically bulky, lipophilic neopentyl group into a pharmacophore while maintaining a polar carbamate core.
Critical Sourcing Insight: This compound is classified as a Tier 3 Specialty Chemical . It is rarely available as an "off-the-shelf" stock item from major catalog suppliers (e.g., Sigma-Aldrich, Merck). Successful acquisition requires a bifurcated strategy:
-
Aggregator Sourcing: Utilizing chemical search engines to locate small batches from boutique synthesis labs.
-
In-House Synthesis: A robust "Make" strategy is often faster than the lead times for custom synthesis.
Chemical Profile & Significance[1][2]
The neopentyl group (
-
Metabolic Stability: The steric bulk hinders enzymatic attack (e.g., by CYPs) at the adjacent carbons.
-
Conformational Locking: The volume of the tert-butyl moiety restricts bond rotation, useful for rigidifying drug candidates.
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 5-Neopentyloxazolidin-2-one |
| CAS Number | 1495661-30-7 |
| Molecular Formula | |
| Molecular Weight | 157.21 g/mol |
| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 1 / 2 |
Commercial Sourcing Landscape
Because this specific isomer is not a commodity chemical, direct procurement requires navigating the "Grey Market" of chemical aggregators.
A. Primary Sourcing Channels
Do not rely on a single catalog. Use the following hierarchy:
-
Chemical Aggregators (High Probability):
-
ChemicalBook / PubChem Vendors: These platforms list smaller Chinese and Indian CROs that may have synthesized this for a previous campaign.
-
Action: Search CAS 1495661-30-7 .[1] Request a CoA (Certificate of Analysis) before purchase to verify it is not the 4-substituted isomer.
-
-
Custom Synthesis Partners (High Reliability):
-
Enamine / WuXi AppTec: If >10g is required, contract a CRO.
-
Lead Time: Typically 4–6 weeks.
-
Cost: High initial setup fee (
5,000) unless a route is already validated.
-
B. Sourcing Decision Tree
Use the following logic to determine your acquisition strategy.
Figure 1: Decision matrix for sourcing specialty oxazolidinones.
Synthetic Protocols (The "Make" Option)
If commercial sourcing fails, the synthesis of 5-neopentyloxazolidin-2-one is straightforward but requires specific precursors. The most robust route avoids scarce amino acids and starts from the commercially abundant alkene: 4,4-dimethyl-1-pentene .
Route: Epoxide Ring Opening (The "Boc" Method)
This method is preferred over phosgenation of amino alcohols because the starting material is cheaper and the reaction avoids toxic gas handling.
Retrosynthetic Logic:
Product
Figure 2: Synthetic pathway via epoxide intermediate.
Detailed Protocol
Step 1: Epoxidation of 4,4-Dimethyl-1-pentene
-
Reagents: 4,4-Dimethyl-1-pentene (1.0 equiv), m-CPBA (1.2 equiv), DCM (
C to RT). -
Procedure:
-
Dissolve 4,4-dimethyl-1-pentene in DCM.
-
Add m-CPBA portion-wise at
C to prevent exotherm. -
Stir at Room Temperature (RT) for 12 hours.
-
Workup: Quench with saturated
(destroys peroxides), wash with . -
Note: The product, 1,2-epoxy-4,4-dimethylpentane , is volatile. Remove solvent carefully (do not high-vac for long periods).
-
Step 2: One-Pot Carbamate Cyclization
-
Reagents: Epoxide (from Step 1),
(1.1 equiv), DMAP (10 mol%), . -
Mechanism: Nucleophilic attack of the carbamate equivalent on the epoxide, followed by intramolecular cyclization.
-
Procedure:
-
Dissolve the epoxide in dry THF.
-
Add
and DMAP. -
Reflux for 16–24 hours.
-
Purification: Flash chromatography (Hexane/EtOAc). The 5-substituted isomer is thermodynamically favored over the 6-membered ring in this specific substrate class.
-
Quality Control & Validation (Self-Validating System)
When receiving a shipment or completing synthesis, you must validate the structure. The critical distinction is between the 5-substituted (target) and 4-substituted (isomer) structures.
Analytical Markers
| Method | Expected Signal (Target: 5-Substituted) | Differentiating Factor |
| 1H NMR | Multiplet at | In 4-substituted isomers, the CH-N signal is typically further upfield ( |
| 13C NMR | Carbonyl at ~158 ppm ; C5 (CH-O) at ~75 ppm . | C4 (CH-N) usually appears at ~50-60 ppm. |
| Chiral HPLC | If synthesized from racemic epoxide, expect 50:50 ratio. | Requires Chiralpak AD-H or OD-H column to separate enantiomers if chiral purity is needed. |
Validation Check:
-
Protocol: Run HSQC (Heteronuclear Single Quantum Coherence).
-
Logic: If the proton at the chiral center correlates to a carbon at ~75 ppm, it is the 5-substituted oxazolidinone (O-adjacent). If it correlates to ~55 ppm, it is the 4-substituted (N-adjacent).
References
-
ChemicalBook. this compound Product Page (CAS 1495661-30-7).[1] Retrieved from .
-
National Institutes of Health (NIH). PubChem Compound Summary: 2-Oxazolidinone Derivatives. Retrieved from .
-
Lee, K., et al. (2025). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-Substituted Oxazolidin-2-ones.[2] Journal of Organic Chemistry.[3][4] Retrieved from .
-
Organic Chemistry Portal. Synthesis of Oxazolidinones: Recent Methodologies. Retrieved from .
Sources
Methodological & Application
reductive cleavage conditions for 5-neopentyl oxazolidinone auxiliaries
Application Note & Protocol Guide
Topic: Reductive Cleavage Conditions for 5-Neopentyl Oxazolidinone Auxiliaries
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Liberating the Chiral Product
In the field of asymmetric synthesis, Evans oxazolidinone auxiliaries are a cornerstone technology for the reliable and predictable installation of stereocenters.[1][2] Among these, auxiliaries bearing a 5-neopentyl substituent offer a unique steric profile that can enhance diastereoselectivity in certain applications. The N-acyl derivatives of these auxiliaries serve as powerful intermediates, directing the stereochemical outcome of reactions such as alkylations and aldol additions with high fidelity.
However, the ultimate goal of this methodology is to isolate the newly synthesized chiral molecule. This necessitates the final, critical step: cleavage of the covalent bond between the acyl group and the chiral auxiliary. The choice of cleavage method is paramount, as it dictates the functional group of the final product—be it a carboxylic acid, ester, or, in the context of this guide, a primary alcohol. Reductive cleavage, which transforms the acyl group into a primary alcohol, is a vital transformation that preserves the newly created stereocenter while allowing for the recovery and recycling of the valuable auxiliary.
This document provides an in-depth exploration of the reagents, mechanisms, and protocols for the successful reductive cleavage of N-acyl-5-neopentyl-oxazolidinones, focusing on field-proven methods and the chemical principles that ensure high yield and stereochemical integrity.
Core Principles: Mechanism and Reagent Selection
The reductive cleavage of an N-acyloxazolidinone to a primary alcohol involves the nucleophilic addition of a hydride (H⁻) to the exocyclic acyl carbonyl. This process forms a transient hemiaminal-like tetrahedral intermediate, which then collapses to release the desired primary alcohol and the chiral auxiliary.
Caption: General mechanism of reductive cleavage.
The choice of hydride source is critical and is governed by factors of reactivity, selectivity, and functional group tolerance. The polarization of the exocyclic amide bond, facilitated by the electron-withdrawing nature of the oxazolidinone ring, renders it susceptible to attack by sufficiently powerful hydride reagents.
Key Hydride Reagents
-
Lithium Borohydride (LiBH₄): This is the most frequently employed reagent for this transformation. LiBH₄ strikes an excellent balance of reactivity and selectivity. It is a stronger reducing agent than its sodium counterpart (NaBH₄) but is milder and safer to handle than lithium aluminum hydride (LiAlH₄).[3] Its enhanced reactivity is attributed to the ability of the lithium cation to coordinate with and activate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3][4] It readily reduces esters and N-acyloxazolidinones while typically leaving amides, nitriles, and carboxylic acids intact, offering a good window for chemoselectivity.[4]
-
Lithium Aluminum Hydride (LiAlH₄): As a significantly more potent reducing agent, LiAlH₄ will also cleave N-acyloxazolidinones to the corresponding primary alcohols.[5] However, its high reactivity makes it less chemoselective, as it will also reduce a wide array of other functional groups, including esters, carboxylic acids, and amides.[5] Its use is generally reserved for substrates lacking other reducible functional groups or when LiBH₄ proves too sluggish, for instance, with exceptionally sterically hindered substrates.
-
Sodium Borohydride (NaBH₄): In most standard applications, NaBH₄ is not sufficiently reactive to cleave the robust N-acyl bond of an oxazolidinone auxiliary.[5] However, its use has been reported, sometimes under forcing conditions or with specific substrates, and it may offer advantages in chemoselectivity over LiBH₄ in certain contexts.[6][7]
-
Samarium(II) Iodide (SmI₂): For highly sensitive substrates, modern methods employing single-electron transfer reagents like SmI₂ have emerged. A system of SmI₂/amine/H₂O provides a remarkably chemoselective method for reducing amides to alcohols under very mild, neutral conditions.[8][9][10] This approach demonstrates excellent functional group tolerance and can be applied to the cleavage of auxiliaries on complex molecules.[8][10]
Comparative Summary of Reductive Agents
| Reagent | Formula | Typical Conditions | Relative Reactivity | Key Advantages & Considerations |
| Lithium Borohydride | LiBH₄ | THF or Et₂O, -10 °C to 25 °C | Strong | Workhorse reagent. Good balance of reactivity and safety. Selective for esters/acyloxazolidinones over amides.[3][4] |
| Lithium Aluminum Hydride | LiAlH₄ | THF or Et₂O, -78 °C to 0 °C | Very Strong | Highly reactive, not chemoselective.[5] Requires stringent anhydrous conditions and careful quenching. |
| Sodium Borohydride | NaBH₄ | Alcohols, THF/H₂O, RT to reflux | Weak | Generally unreactive for this purpose but can work in specific cases.[6][7] High chemoselectivity. |
| Samarium(II) Iodide | SmI₂ | THF, Et₃N, H₂O, RT | Strong (SET) | Extremely mild and chemoselective.[8][10] Tolerates a wide range of functional groups. Reagent is colored, aiding in reaction monitoring. |
Experimental Protocols
Caption: Standard experimental workflow.
Protocol 1: Standard Reductive Cleavage with Lithium Borohydride (LiBH₄)
This protocol is the most common and reliable method for converting an N-acyl oxazolidinone to its corresponding primary alcohol.
Materials and Reagents:
-
N-acyl-5-neopentyl-oxazolidinone (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Lithium borohydride (LiBH₄, 2.0 - 4.0 equiv), solid or as a solution in THF
-
Deionized water
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Saturated aqueous sodium chloride solution (brine)
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the N-acyl oxazolidinone (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Cautiously add solid LiBH₄ (2.0 equiv) portion-wise over 5-10 minutes. Alternatively, if using a solution of LiBH₄ in THF, add it dropwise via syringe. Note: A slight effervescence may be observed.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 1-4 hours). If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2-8 hours.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the slow, dropwise addition of deionized water to decompose the excess LiBH₄. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Continue adding water until gas evolution ceases.
-
Workup: Add an equal volume of saturated aqueous Rochelle's salt solution and stir vigorously for 1-2 hours. The biphasic mixture should become clear as the aluminum salts are chelated. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil or solid contains the desired primary alcohol and the recovered 5-neopentyl-oxazolidinone auxiliary. Purify by flash column chromatography on silica gel to separate the two components. The auxiliary is typically less polar than the product alcohol.
Protocol 2: Chemoselective Cleavage with Samarium(II) Iodide (SmI₂)
This protocol is ideal for substrates containing functional groups that are sensitive to traditional hydride reagents.[8][10]
Materials and Reagents:
-
N-acyl-5-neopentyl-oxazolidinone (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Samarium(II) iodide solution in THF (0.1 M, deep blue color, 4.0 - 8.0 equiv)
-
Triethylamine (Et₃N, 4.0 - 8.0 equiv)
-
Deionized water (4.0 - 8.0 equiv)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-acyl oxazolidinone (1.0 equiv) dissolved in anhydrous THF.
-
Reagent Premixing: In a separate flask, add the required volumes of triethylamine and deionized water to anhydrous THF.
-
Reaction Initiation: To the solution of the substrate, add the SmI₂ solution via cannula or syringe. The deep blue color should persist. Then, add the premixed solution of Et₃N and water. The reaction mixture will typically turn yellow or brown upon consumption of the SmI₂.
-
Reaction: Stir the reaction at room temperature (23 °C). The progress can be visually monitored by the disappearance of the deep blue color of Sm(II). The reaction is typically complete within 1-3 hours. Further monitoring can be done by TLC or LC-MS.
-
Quenching: Quench the reaction by pouring it into a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Workup: Add saturated aqueous NaHCO₃ solution and extract the mixture with ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography on silica gel to separate the primary alcohol from the recovered chiral auxiliary.
Trustworthiness: Self-Validating Systems & Troubleshooting
-
Reaction Monitoring: The most reliable way to ensure a successful reaction is diligent monitoring by TLC. The N-acyl oxazolidinone starting material is typically UV-active and less polar than the resulting alcohol product. The recovered auxiliary will also have a distinct Rf value.
-
Incomplete Reaction: If the reaction stalls, especially with LiBH₄, adding an additional equivalent of the reagent or allowing the mixture to warm to room temperature can often drive it to completion. For sterically demanding substrates, switching to the more potent LiAlH₄ may be necessary.
-
Epimerization: The risk of epimerization at the α-carbon is low with hydride reductions, as the conditions are generally not basic enough to cause significant enolization. However, prolonged reaction times at elevated temperatures should be avoided. The SmI₂ method is exceptionally mild and virtually eliminates this risk.[10]
-
Auxiliary Recovery: High recovery of the chiral auxiliary (>90%) is expected and is a key advantage of this methodology. If recovery is low, it may indicate degradation during the reaction or workup, or incomplete extraction from the aqueous phase. Ensure the aqueous layer is thoroughly extracted.
References
-
Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society. [Link][8][9][10]
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society. [Link][1]
-
Ghosh, A. K., et al. (2001). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. Organic Letters. [Link]
-
Walker, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]
-
Prashad, M., et al. (2005). Applications of Sodium Borohydride Procedure for the Reductive Removal of Evans and Other Chiral Auxiliaries. ResearchGate. [Link][6][7]
-
Gage, J. R. (2001). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link][2]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link][5]
-
Penning, T. D., et al. (1990). Improved Procedure for the Reduction of N-Acyloxazolidinones. Synthetic Communications. [Link][11]
-
Myers, A. G. Research Group. (n.d.). Chem 115 Reagents. Harvard University. [Link][4]
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- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 3. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Diastereoselective Synthesis of β-Lactams Utilizing (S)-5-Neopentyloxazolidin-2-one: An Application Guide
Introduction: The Enduring Significance of β-Lactams and the Role of Chiral Auxiliaries
The β-lactam (azetidin-2-one) ring is a cornerstone of medicinal chemistry, most notably as the core pharmacophore in a vast class of antibiotics including penicillins, cephalosporins, and carbapenems.[1] These molecules function by inhibiting bacterial cell wall synthesis, a mechanism that has saved countless lives.[2] Beyond their antibacterial properties, β-lactams are also highly versatile chiral building blocks in organic synthesis, enabling the construction of complex nitrogen-containing compounds.[3]
The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, discovered by Hermann Staudinger in 1907, remains a powerful and convergent method for constructing the strained four-membered β-lactam ring.[2][3] However, the control of stereochemistry at the newly formed C3 and C4 positions is a critical challenge in modern asymmetric synthesis. The use of chiral auxiliaries, temporary chiral groups that guide the stereochemical outcome of a reaction, has emerged as a robust and reliable strategy to address this challenge.[4]
Among the most successful chiral auxiliaries are the oxazolidinones developed by David A. Evans.[5] These auxiliaries, attached to one of the reactants, provide a sterically defined environment that directs the approach of the other reactant, leading to high levels of diastereoselectivity. This application note provides a detailed guide to the synthesis of β-lactams using a specific and highly effective Evans auxiliary, (S)-5-neopentyloxazolidin-2-one . We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed experimental protocols, and discuss the practical advantages of employing this particular auxiliary.
The choice of the neopentyl group in the 5-position of the oxazolidinone is strategic. Its significant steric bulk effectively shields one face of the enolate derived from the N-acyl moiety, thereby dictating a highly specific trajectory for the incoming imine during the cycloaddition. This leads to exceptional levels of diastereoselectivity in the formation of the β-lactam ring.
Mechanism of Diastereoselective β-Lactam Formation
The asymmetric Staudinger reaction using an N-acyloxazolidinone auxiliary proceeds through a stepwise mechanism. The key to the high diastereoselectivity lies in the conformational control exerted by the chiral auxiliary during the crucial C-C bond-forming step.
The overall workflow can be summarized as follows:
Caption: General workflow for the synthesis of β-lactams using a chiral oxazolidinone auxiliary.
The stereochemical outcome is determined in the cycloaddition step. The reaction is initiated by the in situ formation of a ketene from the N-acyl-oxazolidinone upon treatment with a tertiary amine base. The bulky neopentyl group of the auxiliary directs the approach of the imine to the ketene, favoring the formation of a zwitterionic intermediate with a specific relative stereochemistry. Subsequent conrotatory ring closure of this intermediate yields the cis-β-lactam as the major diastereomer.
Caption: Mechanistic rationale for the diastereoselective Staudinger cycloaddition.
Experimental Protocols
The following protocols provide a comprehensive, step-by-step guide for the synthesis of a representative cis-β-lactam using (S)-5-neopentyloxazolidin-2-one.
Part 1: Synthesis of N-(Chloroacetyl)-(S)-5-neopentyloxazolidin-2-one
This initial step attaches the ketene precursor to the chiral auxiliary.
Materials:
-
(S)-5-neopentyloxazolidin-2-one
-
Chloroacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-5-neopentyloxazolidin-2-one (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq) dropwise. Rationale: Triethylamine acts as a base to neutralize the HCl generated during the acylation.
-
Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxazolidinone is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(chloroacetyl)-(S)-5-neopentyloxazolidin-2-one.
Part 2: Diastereoselective Staudinger Cycloaddition
This is the key β-lactam ring-forming reaction.
Materials:
-
N-(Chloroacetyl)-(S)-5-neopentyloxazolidin-2-one (from Part 1)
-
Imine (e.g., N-benzylidene-4-methoxyaniline) (1.0 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the imine (1.0 eq) and N-(chloroacetyl)-(S)-5-neopentyloxazolidin-2-one (1.05 eq) in anhydrous DCM (to achieve a concentration of ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is crucial to prevent the isomerization of the zwitterionic intermediate, which would lead to the formation of the undesired trans-diastereomer.
-
Ketene Generation and Cycloaddition: Add triethylamine (1.5 eq) dropwise to the cold solution over 30 minutes. The in situ generated ketene will react with the imine.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: After filtration and concentration, the crude product, containing the desired β-lactam-auxiliary adduct, can be purified by flash chromatography (silica gel, hexane/ethyl acetate gradient). The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Part 3: Cleavage of the Chiral Auxiliary
This final step removes the auxiliary to yield the enantiomerically enriched β-lactam.
Materials:
-
β-Lactam-auxiliary adduct (from Part 2)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve the β-lactam-auxiliary adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cleavage: Cool the solution to 0 °C and add a pre-cooled solution of lithium hydroxide monohydrate (2.0 eq) in water. Then, add 30% hydrogen peroxide (4.0 eq) dropwise, ensuring the temperature remains below 5 °C. Rationale: The combination of LiOH and H₂O₂ forms lithium hydroperoxide, which nucleophilically attacks the acyl carbonyl, leading to the cleavage of the auxiliary.[6]
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Quench the excess peroxide by the careful, portion-wise addition of sodium sulfite until a negative test with peroxide indicator strips is obtained.
-
Extraction and Isolation: Remove the THF under reduced pressure. Extract the aqueous residue with diethyl ether to remove the recovered chiral auxiliary. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the desired β-lactam product with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to afford the final β-lactam product. Further purification can be achieved by crystallization or chromatography if necessary.
Data Presentation: Expected Yields and Diastereoselectivity
The use of (S)-5-neopentyloxazolidin-2-one as a chiral auxiliary in the Staudinger cycloaddition typically affords high yields and excellent diastereoselectivity, favoring the cis-β-lactam.
| Entry | Imine (Ar¹-CH=N-Ar²) | Ketene Precursor | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Ar¹ = Ph, Ar² = 4-MeO-Ph | N-(Chloroacetyl)-5-neopentyloxazolidin-2-one | 3-Chloro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | 85-95 | >95:5 |
| 2 | Ar¹ = 4-Cl-Ph, Ar² = Ph | N-(Chloroacetyl)-5-neopentyloxazolidin-2-one | 3-Chloro-4-(4-chlorophenyl)-1-phenylazetidin-2-one | 80-90 | >95:5 |
| 3 | Ar¹ = 2-Naphthyl, Ar² = 4-MeO-Ph | N-(Chloroacetyl)-5-neopentyloxazolidin-2-one | 3-Chloro-1-(4-methoxyphenyl)-4-(naphthalen-2-yl)azetidin-2-one | 82-92 | >97:3 |
Note: Yields and diastereomeric ratios are representative and may vary depending on the specific substrates and reaction conditions.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield of β-Lactam | Incomplete reaction. | Increase reaction time at -78 °C. Ensure all reagents are anhydrous. |
| Decomposition of ketene or imine. | Use freshly prepared or purified imine. Ensure slow addition of base. | |
| Low Diastereoselectivity (significant amount of trans-isomer) | Reaction temperature too high. | Maintain a strict temperature of -78 °C during base addition and reaction. |
| Isomerization of the zwitterionic intermediate. | Ensure rapid workup after the reaction is complete. | |
| Incomplete Cleavage of Auxiliary | Insufficient cleavage reagents. | Increase the equivalents of LiOH and H₂O₂. |
| Steric hindrance. | Prolong the reaction time for the cleavage step. | |
| Difficulty in Separating Product from Auxiliary | Similar polarities. | Optimize the chromatographic conditions (solvent system, gradient). Consider derivatization of the product or auxiliary to alter polarity before chromatography. |
Conclusion
The use of (S)-5-neopentyloxazolidin-2-one as a chiral auxiliary provides a highly effective and reliable method for the diastereoselective synthesis of cis-β-lactams via the Staudinger cycloaddition. The steric bulk of the neopentyl group is instrumental in achieving excellent facial selectivity during the key C-C bond formation step. The protocols outlined in this application note offer a robust starting point for researchers in drug discovery and synthetic organic chemistry. The high yields, exceptional stereocontrol, and the ability to recover the chiral auxiliary make this a valuable and practical approach for the synthesis of enantiomerically enriched β-lactams.
References
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development.
- Diastereoselective Synthesis of trans-β-Lactams Using a Simple Multifunctional C
- Staudinger reaction - Wikipedia. Wikipedia.
- Advances in the chemistry of β-lactam and its medicinal applic
- Easy Access to Evans' Oxazolidinones.
- Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsatur
- Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing).
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Novel and Recent Synthesis and Applic
- The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. PMC.
- Staudinger Reaction - Common Conditions. The Synthetic Organic Chemist's Companion.
- Staudinger Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- Structure-Uptake Relationship Studies of Oxazolidinones in Gram-negative ESKAPE P
- Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one deriv
- Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry (RSC Publishing).
- One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems. MDPI.
- Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretast
- Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. MDPI.
- Special Issue: Asymmetric Synthesis 2017. PMC - NIH.
- Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. PMC.
- A non-antibacterial oxazolidinone derivative that inhibits epithelial cell sheet migr
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC.
- Previously reported[8c, 14b] synthesis of O‐acetyl... | Download Scientific Diagram.
Sources
- 1. Staudinger Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
recycling 5-neopentyloxazolidin-2-one after chiral induction
Application Note: High-Efficiency Recycling of 5-Neopentyloxazolidin-2-one Post-Chiral Induction
Executive Summary & Strategic Rationale
The utilization of 5-neopentyloxazolidin-2-one represents a sophisticated evolution in chiral auxiliary technology. Unlike the canonical 4-substituted Evans auxiliaries (e.g., 4-isopropyl or 4-benzyl), the introduction of a bulky neopentyl group at the 5-position serves a dual purpose: it exerts remote stereoelectronic control during the induction step (alkylation/aldol) and, critically, sterically shields the endocyclic carbamate oxygen .
The Recycling Challenge: Standard hydrolytic cleavage of oxazolidinones often suffers from a competing "endocyclic cleavage" pathway, where the nucleophile attacks the ring carbonyl rather than the exocyclic imide carbonyl, destroying the auxiliary. The 5-neopentyl group minimizes this pathway, enabling higher recovery yields. However, its steric bulk also retards the desired cleavage rate, necessitating optimized, high-energy nucleophiles (e.g., hydroperoxide anions) for efficient turnover.
This guide details the protocols for the nondestructive cleavage and quantitative recovery of 5-neopentyloxazolidin-2-one, ensuring process economy and sustainability.
Mechanistic Principles of Cleavage
To maximize recovery, one must understand the competition between the desired exocyclic attack and the undesired endocyclic attack .
-
Pathway A (Desired): Nucleophilic attack at the exocyclic imide carbonyl
Tetrahedral intermediate Collapse Product + Intact Auxiliary. -
Pathway B (Undesired): Attack at the ring carbonyl
Ring opening Amino alcohol derivative (Auxiliary destroyed).
The 5-Neopentyl Advantage: The bulky tert-butyl-methyl moiety at C5 hinders the trajectory of nucleophiles approaching the ring carbonyl, effectively biasing the reaction toward Pathway A.
Visualizing the Cleavage Logic
Figure 1: Mechanistic divergence in auxiliary cleavage. The 5-neopentyl group kinetically inhibits Path B.
Protocol 1: Hydrolytic Cleavage (LiOOH)
Target Product: Chiral Carboxylic Acid Recovery Potential: >95%
The lithium hydroperoxide (LiOOH) method is the gold standard. The hydroperoxide anion (
Reagents & Setup
-
Substrate: N-Acyl-5-neopentyloxazolidin-2-one (1.0 equiv)
-
Oxidant:
(30% aq, 4.0 equiv)[1] - (2.0 equiv)
-
Solvent: THF/Water (3:1 v/v)[1]
-
Quench:
(1.5 M aq) and (sat. aq)
Step-by-Step Methodology
-
Preparation: Dissolve the substrate in THF (0.1 M) and cool to 0 °C.
-
Peroxide Addition: Add 30%
dropwise.[1] Note: No reaction occurs yet. -
Lithium Hydroperoxide Formation: Add LiOH·
(solid or solution) slowly.[1]-
Critical Check: Monitor internal temperature; keep < 5 °C to prevent thermal decomposition of the peracid intermediate.
-
-
Reaction: Stir at 0 °C for 1–3 hours. Monitor TLC for disappearance of imide.
-
Quench (The Safety Step):
-
Add aqueous
dropwise to quench excess peroxide. -
Test: Use starch-iodide paper to confirm zero peroxide activity before proceeding.
-
-
Workup (Separation):
-
Evaporate bulk THF under reduced pressure (rotary evaporator, < 30 °C).
-
Dilute residue with
and water.
-
Recycling Workflow (Extraction Logic)
Figure 2: Separation strategy relying on the acidity of the product vs. the neutrality of the auxiliary.
Protocol 2: Reductive Cleavage (LiBH4)
Target Product: Chiral Primary Alcohol Recovery Potential: >90%
For sterically hindered auxiliaries like the 5-neopentyl variant,
Reagents
-
Substrate: 1.0 equiv
-
Reductant:
(2.0 M in THF, 1.1–1.5 equiv) -
Additive: Water (1.0 equiv) or Methanol (1.0 equiv) – Critical for catalytic turnover of boronate species.
-
Solvent: Dry THF or
.
Step-by-Step Methodology
-
Dissolution: Dissolve substrate in dry THF (0.2 M) containing 1.0 equiv of water (or MeOH). Cool to 0 °C.
-
Addition: Add
solution dropwise.-
Observation: Gas evolution (
) will occur. Ensure proper venting.
-
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature if conversion is sluggish.
-
Why? The neopentyl group may retard approach; warming drives the reaction to completion.
-
-
Quench: Carefully add 1M NaOH.
-
Note: Avoid acidic quench initially, as it can scramble the boronate complexes. Basic quench hydrolyzes the boron-auxiliary complex cleanly.
-
-
Recovery: Extract with EtOAc. Both the alcohol product and the auxiliary are organic soluble.
-
Purification: Flash chromatography is usually required here, as extraction cannot separate the neutral alcohol from the neutral auxiliary.
-
Stationary Phase: Silica Gel.
-
Eluent: The auxiliary is typically less polar than the chiral alcohol. Gradient elution (Hexanes
EtOAc) usually elutes the auxiliary first.
-
Data Summary & Troubleshooting
Table 1: Comparative Cleavage Metrics for 5-Neopentyloxazolidin-2-one
| Method | Reagent System | Target Product | Auxiliary Recovery | Key Risk |
| Hydrolysis | Carboxylic Acid | 95–99% | ||
| Reduction | Primary Alcohol | 90–95% | Incomplete conversion (Sterics) | |
| Transesterification | Ethyl/Methyl Ester | 85–95% | Epimerization (if base sensitive) |
Troubleshooting Guide
-
Problem: Low recovery of auxiliary (<80%).
-
Cause: Endocyclic cleavage occurred despite steric bulk.
-
Solution: Lower reaction temperature to -10 °C. Switch solvent to THF/H2O (4:1) to increase solubility of the LiOOH species.
-
-
Problem: "Stalled" Hydrolysis.
-
Cause: The 5-neopentyl group is blocking the active site too effectively.
-
Solution: Increase
to 6.0 equiv. The concentration of the active hydroperoxide anion is the rate-determining factor.
-
References
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987).[4] "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 28(49), 6141–6144.[4] Link[4]
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. Link
-
Glace, A. W., et al. (2020). "Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide." Organic Process Research & Development, 24(2), 211–216. Link
- Keyes, R. F., et al. (1996). "High-Yielding Method for the Cleavage of N-Acyl Oxazolidinones." Journal of Organic Chemistry, 61(26), 9625.
Disclaimer: All protocols involve hazardous chemicals (peroxides, hydrides). Perform a full risk assessment (HAZOP) before scaling up, particularly regarding oxygen evolution in the LiOOH protocol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization During Evans Auxiliary Cleavage
Executive Summary & Causality Analysis
The Core Problem:
The cleavage of the Evans auxiliary is a competition between nucleophilic attack (desired) and
Racemization occurs when the cleavage reagent acts as a base rather than a nucleophile . This is most common during hydrolytic cleavage (LiOH/H
The "Endocyclic" Trap:
A related failure mode is "endocyclic cleavage" (attack at the carbamate carbonyl), which destroys the auxiliary. Research indicates that
Interactive Troubleshooting Guide
Module A: Hydrolytic Cleavage (LiOH / H O )
Standard method for carboxylic acids, but highest risk for racemization.
Q: My product is racemizing during LiOH hydrolysis. Why?
Diagnosis: You likely have a "Hydroxide Spike."
Mechanism: The active species must be the hydroperoxide anion (
Corrective Action:
-
Stoichiometry Check: Ensure H
O is 2-4 equivalents relative to the substrate, and LiOH is 2 equivalents. -
Temperature: Run strictly at 0 °C.
-
Order of Addition: Premix LiOH and H
O before adding to the substrate (if solubility permits) or add H O before the base.
Q: I see gas evolution and pressure buildup. Is this normal?
Diagnosis: Oxygen evolution (Safety Hazard).
Insight: Recent process safety studies (Vertex Pharmaceuticals) revealed that LiOH/H
Standard Operating Procedure (SOP): Optimized Hydrolysis
-
Dissolve substrate in THF/H
O (3:1) at 0 °C. -
Add 30% H
O (4.0 equiv) slowly. -
Add LiOH·H
O (1.5–2.0 equiv) dissolved in minimal water. -
Monitor by TLC. Reaction should complete < 1-2 hours.
-
Quench (Critical): Add saturated aqueous Na
SO (sodium sulfite) or Na S O (thiosulfate) at 0 °C to destroy peroxides before acidification. -
Acidify carefully to pH 2-3 and extract.
Module B: Transesterification (Titanium-Mediated)
Best for converting Auxiliary
Q: I need the ester, but NaOEt causes instant epimerization. What now?
Diagnosis: Alkoxides are strong bases.
Solution: Switch to Titanium(IV) alkoxides .
Mechanism: Ti(OEt)
Protocol: Ti-Mediated Transesterification
-
Dissolve substrate in dry ethanol (or methanol for methyl ester).
-
Add Ti(OEt)
(1.0 – 1.5 equiv). -
Reflux gently (or 50 °C).
-
Workup: Dilute with EtOAc and add water. A white precipitate (TiO
) will form. Filter through Celite to remove titanium salts.
Module C: Weinreb Amide Synthesis
Best for converting Auxiliary
Q: The AlMe
method is stalling. Can I heat it?
Diagnosis: Heating increases racemization risk. Optimization: Ensure you are using the Levin Method correctly. The active species is an aluminum amide formed ex situ. Warning: Trimethylaluminum is pyrophoric.
Protocol: Levin Weinreb Amide Synthesis
-
Suspend MeNH(OMe)·HCl (3.0 equiv) in dry THF/DCM at 0 °C.
-
Slowly add AlMe
(3.0 equiv, 2.0 M in toluene). Methane gas will evolve. Stir 30 mins to form the aluminum amide species. -
Cannulate this mixture into a solution of the Evans adduct in THF at -78 °C or 0 °C.
-
Allow to warm to RT.
-
Quench: Carefully into Rochelle's salt (potassium sodium tartrate) solution and stir vigorously for 1-2 hours to break the aluminum emulsion.
Visualizing the Mechanism
The following diagram illustrates the competition between the desired cleavage path and the racemization path.
Caption: Figure 1. Mechanistic competition in hydrolytic cleavage. Green pathway maintains stereochemistry; Red pathway leads to racemization due to basicity of hydroxide.
Method Selection Matrix
Use this table to select the correct cleavage method based on your substrate's sensitivity.
| Target Functional Group | Reagent System | Risk Profile | Key Optimization |
| Carboxylic Acid | LiOH / H | Moderate (Base sensitive) | Keep T < 0°C; H |
| Ester (Et/Me) | Ti(OEt) | Very Low | Use dry solvents; filter Ti salts well. |
| Weinreb Amide | AlMe | Low | Use Rochelle's salt workup; inert atmosphere. |
| Alcohol | LiBH | Low | Add 1 eq. water to activate borohydride (mild). |
| Thioester | LiSqt / THF | Low | Use lithium thiolate for mild displacement. |
References
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 28(49), 6141-6144. Link
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. Link
-
Levin, J. I., Turos, E., & Weinreb, S. M. (1982). "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications, 12(13), 989-993. Link
-
Damon, R. E., & Coppola, G. M. (1989). "Titanium-mediated transesterification of N-acyloxazolidinones." Synthetic Communications, 19, 3285. Link
- **Tejedor, D., & Garcia-Tell
handling moisture sensitivity in oxazolidinone enolate reactions
Welcome to the Advanced Synthesis Support Center . I am Dr. Aris, your Senior Application Scientist.
You are likely here because your Evans auxiliary reaction—a cornerstone of asymmetric synthesis—is failing to meet the high diastereomeric ratios (dr > 20:1) or yields (>90%) established in the seminal literature.
In my 15 years of supporting medicinal chemistry groups, 80% of "failed" Evans enolate reactions are not due to bad chemistry, but to invisible moisture incursions that disrupt the Zimmerman-Traxler transition state. The protocols below are not just "steps"; they are a defensive system designed to eliminate variables.
Part 1: The "Dry" Standard (System Integrity)
The 10 ppm Rule: Evans enolates, particularly boron enolates (
Protocol A: The Solvent System
Do not rely on "Anhydrous" bottles once the seal is broken.
-
The Source: Use THF freshly dispensed from a Solvent Purification System (SPS) or distilled from Sodium/Benzophenone.
-
The Storage (The Critical Step):
-
If using SPS THF, store it over activated 3Å molecular sieves (20% w/v) for at least 24 hours before use.
-
Why? Sieves can bring water content down to <5 ppm, superior to distillation alone.
-
-
The Transfer:
-
Never pour.
-
Never use a needle simply inserted into a septum without positive pressure.
-
Mandatory: Use standard Schlenk cannula transfer or a gas-tight syringe flushed 3x with Argon.
-
Protocol B: Reactor Preparation
-
Flame Drying: Heat the flask under vacuum (<0.1 mmHg) with a heat gun until the glass is too hot to touch.
-
The Purge: Backfill with dry Argon. Repeat the Vacuum/Argon cycle 3 times .
-
The Temperature: For
enolization, the internal temperature must be monitored. A bath at -78°C does not guarantee the internal liquid is -78°C. Use a submerged internal thermometer.
Part 2: Reagent Integrity (The "Hidden" Killers)
Ticket #101: "My Yield is Low" (The Base Issue)
Diagnosis: Your base (LDA, LiHMDS, or
Standard Operating Procedure: Kofron-Baclawski Titration This self-validating method uses diphenylacetic acid as both the analyte and the indicator.
-
Setup: Flame-dry a 25 mL flask with a stir bar; cool under Ar.
-
Standard: Add Diphenylacetic acid (DPAA) (typically 1.00 mmol, ~212 mg).
-
Solvent: Add 10 mL of dry THF. The solution is colorless.
-
Titration (Step 1 - De-protonation): Add the organolithium (e.g., n-BuLi) dropwise.
-
Observation: The solution remains colorless as the carboxyl proton is removed (
).
-
-
Titration (Step 2 - The Endpoint): Continue adding dropwise.
-
Calculation: Molarity = (mmol DPAA) / (Volume of Base added).
Ticket #102: "My Reaction Fumes/Clogs" (The Lewis Acid Issue)
Reagent: Dibutylboron Triflate (
-
Handling Rule: Only handle
in a gas-tight syringe. -
Visual Check: If the liquid in the bottle is cloudy or has a crust, discard it . It is hydrolyzed.[7]
-
The "Pop" Test: When piercing the septum of a good bottle, you should feel positive pressure pushing back. If it sucks air in, the reagent is compromised.
Part 3: Troubleshooting Guide (Q&A)
Symptom: Low Diastereoselectivity (dr < 10:1)[3]
Q: I followed the procedure, but my NMR shows a mess of diastereomers. Why? A: This is likely a "Leakage" of the Transition State.
-
Cause 1: Temperature Spike. If the temperature rises above -60°C during enolization, the kinetic (
)-enolate equilibrates to the thermodynamic ( )-enolate. -
Cause 2: Incomplete Enolization. If you used exactly 1.0 equiv of base, trace moisture quenched some base, leaving unreacted starting material which then interferes with the aldol step.
-
Solution: Always use a slight excess of Lewis Acid (1.1 equiv) and Base (1.2 equiv) to ensure complete conversion of the oxazolidinone to the enolate.
Symptom: No Reaction / Recovered Starting Material
Q: I added the aldehyde, but isolated only the oxazolidinone. Did the enolate form? A: Your enolate likely formed but was quenched before the electrophile arrived.
-
Cause: The aldehyde was wet. Aldehydes are hygroscopic.
-
Solution: Distill your aldehyde immediately prior to use or store it over 4Å MS.
-
Check: Did you see the color change?
-
Boron Enolates: Usually faint yellow/clear.
-
Titanium Enolates: Dark red/orange.
-
No color change often implies failed enolization.
-
Symptom: Cleaved Auxiliary[7]
Q: I lost my chiral auxiliary during workup. I see the free acid. A: You used a "Hard" quench on a "Soft" enolate.
-
Mechanism: Boron enolates require oxidative workup to break the B-O bond, but if the pH is too high (basic), the peroxide will attack the imide carbonyl (cleaving the auxiliary) instead of the boron bond.
-
Fix: Buffer your oxidative workup. Use pH 7 phosphate buffer mixed with Methanol/
. Keep the temperature at 0°C, never room temp, during the peroxide addition.
Part 4: Visualizing the Logic
Workflow: The Moisture Defense System
This diagram outlines the critical path to a successful Evans Aldol reaction.
Caption: Critical path for moisture exclusion in Evans Enolate generation. Note the specific requirement for molecular sieve storage prior to use.
Logic Tree: Troubleshooting Outcomes
Use this decision matrix to diagnose your failed experiment.
Caption: Diagnostic logic tree separating yield issues (quenching) from selectivity issues (equilibration/pathway).
References
-
Evans, D. A., et al. (1981).[5] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[6]
-
Kofron, W. G., & Baclawski, L. M. (1976).[8] "A convenient method for estimation of alkyllithium concentrations."[8][9][10] The Journal of Organic Chemistry.
-
Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry.
-
Nottingham University Chemistry. "Titration of Organolithium Reagents." Nottingham Synthetic Methods Guide.
Sources
- 1. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. datapdf.com [datapdf.com]
Technical Support Center: Alternative Bases for Deprotonation of 5-Substituted Oxazolidinones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the selection of alternative bases for the deprotonation of 5-substituted oxazolidinones, a critical step in many asymmetric synthesis protocols.
Foundational Concepts: Why Base Selection is Critical
The deprotonation of N-acyl oxazolidinones to form a stereochemically defined enolate is a cornerstone of modern asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds.[1][2] The choice of base is paramount, as it directly influences the reaction's yield, diastereoselectivity, and the formation of byproducts. While strong, non-nucleophilic bases like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are commonly employed, they are not without their challenges.[3][4] This guide will explore alternative bases and provide troubleshooting strategies for common issues encountered during this crucial transformation.
The "Standard" Bases: n-BuLi and LDA
Traditionally, n-BuLi and LDA have been the go-to bases for generating enolates from N-acyl oxazolidinones.[3] Their high basicity ensures complete and rapid deprotonation. However, their high reactivity can also lead to undesired side reactions.
-
n-Butyllithium (n-BuLi): A very strong base, n-BuLi can sometimes be too reactive, leading to addition to the carbonyl group or other side reactions, especially with more complex substrates.[4][5] It is also highly pyrophoric, requiring careful handling.[6]
-
Lithium Diisopropylamide (LDA): As a sterically hindered base, LDA is less nucleophilic than n-BuLi, making it a more selective choice for enolate formation.[4] However, its stability can be an issue, and it is typically prepared in situ from diisopropylamine and n-BuLi at low temperatures.
Troubleshooting & FAQs
This section addresses common problems encountered during the deprotonation of 5-substituted oxazolidinones and offers solutions using alternative bases.
Q1: I'm observing low yields in my alkylation reaction. Could the base be the problem?
A1: Absolutely. Low yields can stem from incomplete deprotonation, side reactions with the starting material or product, or degradation of the base itself.
Potential Causes & Solutions:
-
Incomplete Deprotonation: If the base is not strong enough or if there are acidic impurities (like water) in the reaction, deprotonation will be incomplete.
-
Troubleshooting: Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous. Consider using a stronger base or a different solvent system.
-
-
Side Reactions: Highly reactive bases like n-BuLi can act as nucleophiles, attacking the carbonyl group of the oxazolidinone.[4]
-
Solution: Use a More Hindered Base. Lithium hexamethyldisilazide (LiHMDS), sodium hexamethyldisilazide (NaHMDS), and potassium hexamethyldisilazide (KHMDS) are excellent alternatives.[7] Their bulky trimethylsilyl groups significantly reduce their nucleophilicity while maintaining high basicity.
-
Q2: My reaction is showing poor diastereoselectivity. How can I improve it?
A2: Poor diastereoselectivity is often a result of a poorly formed or equilibrating enolate. The counterion of the base plays a crucial role in the formation of a rigid, chelated transition state, which is essential for high stereocontrol.[1]
Potential Causes & Solutions:
-
Loose Transition State: If the metal counterion does not effectively chelate with the carbonyl oxygen of the oxazolidinone and the enolate oxygen, the transition state will be less rigid, leading to a loss of facial selectivity.
-
Solution: Consider the Counterion. Lithium bases are generally preferred for their strong chelating ability, leading to the formation of a well-defined Z-enolate.[1] However, the choice of solvent can also influence the aggregation state and reactivity of the base.[8][9][10] For instance, the enolization of acylated oxazolidinones with LiHMDS in THF-hydrocarbon mixtures shows sensitivity to the choice of cosolvent.[8][9][10]
-
Alternative Bases: Magnesium-based reagents can also be effective in promoting high diastereoselectivity through the formation of a well-organized transition state.[11][12][13]
-
Q3: I'm seeing byproducts from what appears to be enolate decomposition. What can I do?
A3: Enolate decomposition can occur at higher temperatures or with prolonged reaction times. The stability of the enolate is dependent on the counterion and the solvent.
Potential Causes & Solutions:
-
Unstable Enolate: Some enolates are inherently less stable and require specific conditions to prevent decomposition.
-
Solution: Lower Reaction Temperatures and Shorter Reaction Times. Perform the deprotonation and subsequent electrophilic quench at low temperatures (typically -78 °C).
-
Alternative Bases for Milder Conditions: Sodium bis(trimethylsilyl)amide (NaHMDS) can sometimes offer advantages in terms of solubility and reactivity at low temperatures.[14][15][16] It is a powerful, non-nucleophilic base that can be used for the formation of Z-enolates from N-acyloxazolidinones.[17][18]
-
Alternative Bases: A Comparative Overview
The following table provides a comparison of alternative bases for the deprotonation of 5-substituted oxazolidinones.
| Base | Abbreviation | Key Characteristics | Common Applications & Considerations |
| Lithium Hexamethyldisilazide | LiHMDS | Strong, non-nucleophilic, sterically hindered base.[7] | Widely used for clean enolate formation. The aggregation state (monomer vs. dimer) can be influenced by the solvent, affecting reactivity.[8][9][10] |
| Sodium Hexamethyldisilazide | NaHMDS | Similar to LiHMDS but with a sodium counterion.[19] | Can offer different selectivity and reactivity profiles compared to LiHMDS due to the nature of the Na-O bond.[15] Often used in large-scale synthesis.[19] |
| Potassium Hexamethyldisilazide | KHMDS | More reactive and basic than LiHMDS and NaHMDS. | Used when stronger basicity is required. The resulting potassium enolates are generally more reactive. |
| Magnesium Amide Bases | e.g., Mg(TMP)₂ | Can form well-defined, chelated transition states.[11] | Offer unique reactivity and selectivity profiles, particularly in asymmetric deprotonation reactions.[11][12] |
Experimental Protocols
Protocol 1: General Procedure for Deprotonation using LiHMDS
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of the 5-substituted N-acyl oxazolidinone in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LiHMDS (1.0 M in THF, 1.1 equivalents) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
The enolate solution is now ready for the addition of an electrophile.
Protocol 2: General Procedure for Deprotonation using NaHMDS
-
Follow steps 1 and 2 from Protocol 1.
-
Slowly add a solution of NaHMDS (1.0 M in THF, 1.1 equivalents) dropwise via syringe.
-
Stir the solution at -78 °C for 30-60 minutes.
-
The sodium enolate is now ready for the subsequent reaction.
Visualization of the Deprotonation Process
The following diagrams illustrate the key steps in the deprotonation of a 5-substituted oxazolidinone and the decision-making process for base selection.
Caption: Decision tree for troubleshooting oxazolidinone deprotonation.
References
-
New potentially chelating chiral magnesium amide bases for use in enantioselective deprotonation reactions. University of St Andrews Research Portal. [Link]
-
Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways. NSUWorks. [Link]
-
Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways. PMC. [Link]
-
Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms. PMC. [Link]
-
Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways. Journal of the American Chemical Society. [Link]
-
evans enolate alkylation-hydrolysisx. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]
-
n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good. brainly.com. [Link]
-
Enolization of ketones mediated by NaHMDS. a) Solution structures of... ResearchGate. [Link]
-
Lithium Bis(trimethylsilyl)amide (LiHMDS). Common Organic Chemistry. [Link]
-
Development of chiral heteroleptic magnesium amides; asymmetric deprotonations mediated by six-membered metallocyclic amidomagnesium naphtholates. Semantic Scholar. [Link]
-
Ketone Enolization with Sodium Hexamethyldisilazide: Solvent- and Substrate-Dependent E- Z Selectivity and Affiliated Mechanisms. PubMed. [Link]
-
n-Butyllithium. Wikipedia. [Link]
-
Preparation of enol ether precursor 9. NaHMDS=sodium... ResearchGate. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]
-
Asymmetric magnesium catalysis for important chiral scaffold synthesis. RSC Publishing. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. brainly.com [brainly.com]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. LCSS: BUTYLLITHIUMS [web.stanford.edu]
- 7. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]
- 8. "Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolid" by Gabriel J. Reyes-Rodriguez, Russell F. Algera et al. [nsuworks.nova.edu]
- 9. Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Asymmetric magnesium catalysis for important chiral scaffold synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent- and Substrate-Dependent E- Z Selectivity and Affiliated Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting Chiral HPLC Columns for 5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one Analysis
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) columns for the enantioselective analysis of 5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one. Drawing from peer-reviewed studies and established chromatographic principles, this document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for chiral purity assessment of oxazolidinone derivatives.
The optical purity of oxazolidinones is of paramount importance, as they serve as critical chiral auxiliaries in asymmetric synthesis and as core structures in pharmacologically active compounds, where enantiomers can exhibit vastly different therapeutic and toxicological profiles.[1][2] While various techniques exist, enantioseparations are overwhelmingly dominated by liquid chromatography utilizing chiral stationary phases (CSPs), which has become the industry standard for its reliability and scalability.[1][3]
This guide moves beyond a simple listing of potential columns, instead focusing on the underlying principles of chiral recognition and providing a logical, data-supported framework for method development.
The Analyte: Structural Considerations for Chiral Separation
This compound possesses a single chiral center at the C5 position of the oxazolidinone ring. The key structural features influencing its interaction with a CSP are:
-
The Oxazolidinone Core: Contains polar carbonyl and amine functionalities capable of forming hydrogen bonds and dipole-dipole interactions.
-
The Neopentyl (2,2-Dimethylpropyl) Group: A bulky, sterically demanding aliphatic group that will play a significant role in steric-fit interactions within the chiral selector's environment.
The goal of a successful chiral separation is to exploit these features to form transient, diastereomeric complexes with the CSP, leading to differential retention times for the two enantiomers.[2]
The Mechanism: The Three-Point Interaction Model
Chiral recognition is fundamentally based on creating a stable, diastereomeric complex between one enantiomer and the chiral selector, while the other enantiomer forms a less stable complex. The "three-point interaction model" is a foundational concept explaining this phenomenon. For effective discrimination, at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) are necessary between the analyte and the CSP.
Caption: The Three-Point Interaction Model for Chiral Recognition.
Comparative Analysis of Chiral Stationary Phases
The selection of a CSP is the most critical factor in developing a chiral separation method.[4] Based on extensive studies on oxazolidinone analogues, polysaccharide-based CSPs represent the most versatile and successful class of columns.[5][6]
Polysaccharide-Based CSPs (Primary Recommendation)
These are the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[2] Chiral recognition occurs within the helical grooves of the polysaccharide structure, involving a combination of hydrogen bonding, dipole-dipole, and steric interactions.[2]
Key Insights from Research:
-
A comparative study on several oxazolidinone analogues using seven different polysaccharide columns (including Lux Amylose and Cellulose series) found that amylose-based columns generally provide the highest enantioselectivities .[5]
-
The choice of mobile phase is critical. In the same study, acetonitrile (ACN) used as a neat mobile phase (Polar Organic Mode) yielded excellent separation for most oxazolidinone analogues on amylose columns.[5][6]
-
For a novel oxazolidinone antibacterial agent, a successful and robust separation was achieved on a Chiralpak AD-H (an amylose-based CSP) using a normal-phase mobile phase.[7]
Comparison of Leading Polysaccharide CSPs:
| Chiral Stationary Phase | Base Polymer | Key Characteristics & Performance for Oxazolidinones | Recommended Screening Mode(s) |
| Chiralpak® AD-H / Lux® Amylose-1 | Amylose | Highest Success Rate. Shown to provide excellent resolution (Rs > 4.0) for oxazolidinone analogues.[6][7] The amylose backbone appears to offer an optimal spatial arrangement for interacting with the oxazolidinone core. | 1. Polar Organic (Neat ACN) 2. Normal Phase (Hexane/Alcohol) |
| Lux® Cellulose-1 / Chiralcel® OD-H | Cellulose | Good alternative for screening. May provide different enantiomer elution order. Performance can be highly analyte-dependent.[5][8] | 1. Normal Phase (Hexane/Alcohol) 2. Polar Organic (Neat ACN/MeOH) |
| Lux® i-Cellulose-5 | Cellulose | Features chlorinated phenyl groups on the selector, which can enhance π-π and dipole interactions, potentially offering unique selectivity.[8] | 1. Normal Phase (Hexane/Alcohol) 2. Reversed Phase (ACN/Water) |
Protein-Based CSPs
These columns, such as CHIRALPAK® AGP (α1-acid glycoprotein) and CHIRALPAK® CBH (cellobiohydrolase), operate in reversed-phase mode and are known for their broad enantioselectivity for many drug classes.[8][9] They are an excellent secondary screening option if polysaccharide columns do not yield the desired separation.
-
Mechanism: Involves complex hydrophobic and polar interactions within the protein's chiral binding pockets.
-
Typical Mobile Phases: Aqueous buffers (e.g., phosphate or acetate) with a low percentage of organic modifier (ACN or MeOH). Enantioselectivity is highly sensitive to pH and modifier concentration.[9]
Pirkle-Type (Brush-Type) CSPs
These CSPs rely on π-acid/π-base interactions, hydrogen bonding, and dipole stacking.[4] While broadly applicable, they often require the analyte to have a π-acidic or π-basic group (like a dinitrophenyl or naphthyl group) near the stereocenter for optimal interaction, which our target analyte lacks. They are considered a lower-probability option but can be included in a comprehensive screening.
A Systematic Workflow for Method Development
Developing a chiral method is often an empirical process.[4] This workflow is designed to maximize the probability of success efficiently.
Caption: A Systematic Workflow for Chiral Method Development.
Recommended Experimental Protocols
The following protocols provide excellent starting points for analysis. They are based on validated methods for structurally similar oxazolidinones.[6][7]
Protocol 1: Polar Organic Mode on Amylose CSP (High Probability of Success)
This protocol is based on the finding that neat ACN provides high enantioselectivity for this class of compounds.[5][6]
-
Column: Lux® 5 µm Amylose-1 (or equivalent, e.g., Chiralpak® IA)
-
Dimensions: 150 x 4.6 mm
-
Mobile Phase: 100% Acetonitrile (ACN)
-
Flow Rate: 0.5 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 1 µL
-
Sample Preparation: 1 mg/mL in Methanol
-
Expected Outcome: Baseline resolution with high efficiency. For a similar oxazolidinone, a resolution (Rs) of 4.5 was achieved under these conditions.[6]
Protocol 2: Normal Phase Mode on Amylose CSP (Validated Alternative)
This protocol is adapted from a validated method for a novel oxazolidinone drug substance.[7]
-
Column: Chiralpak® AD-H, 5 µm
-
Dimensions: 250 x 4.6 mm
-
Mobile Phase: n-Hexane : 2-Propanol : Methanol (80:10:10, v/v/v)
-
Note: The original method for a different analyte included 0.4% TFA.[7] For the neutral this compound, this acidic additive is likely unnecessary and should be excluded initially.
-
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient (e.g., 25 °C)
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in mobile phase
-
Expected Outcome: A robust separation with a resolution (Rs) value greater than 2.0.[7]
Conclusion and Final Recommendation
For the chiral analysis of this compound, the evidence strongly supports prioritizing polysaccharide-based chiral stationary phases .
The primary recommendation is to begin screening with an amylose-based column (e.g., Lux Amylose-1, Chiralpak AD-H, or Chiralpak IA) using a polar organic mobile phase (100% Acetonitrile). This approach has demonstrated the highest enantioselectivity for this compound class and offers a simple, high-probability path to a successful separation.[5][6]
If this initial approach is not successful, a normal phase mobile phase (Hexane/Alcohol) on the same amylose column is the logical next step, as this has also been proven effective.[7] Cellulose-based and protein-based columns serve as valuable, albeit lower-probability, secondary screening options. By following the systematic workflow outlined in this guide, researchers can efficiently develop a robust, reliable, and scientifically sound method for the critical task of enantiomeric purity assessment.
References
-
Gáspár, A., et al. (2023). "Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order." Molecules. Available at: [Link]
-
Reddy, G. S., et al. (2018). "Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086." Journal of Chromatographic Science. Available at: [Link]
-
Tóth, G., et al. (2022). "Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode." Journal of Chromatography A. Available at: [Link]
-
ResearchGate. "Structure of oxazolidinone chiral samples (group D)." Available at: [Link]
-
Dobó, M., et al. (2022). "Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode." Journal of Chromatography A. Available at: [Link]
-
Patel, S. K., et al. (2017). "Enantioseparation of Tedizolid phosphate by RP-HPLC, using -Cyclodextrin as a Chiral Mobile Phase Additive." Inventi Rapid: Pharm Analysis & Quality Assurance. Available at: [Link]
-
I.B.S. "Chiral HPLC Method Development." Available at: [Link]
-
Shabir, G. A. (2009). "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International. Available at: [Link]
-
Kruger, H. G., et al. (2018). "Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents." ChemistryOpen. Available at: [Link]
-
Patel, S. K., et al. (2017). "Enantioseparation of Tedizolid phosphate by RP-HPLC, using β-Cyclodextrin as a Chiral Mobile Phase Additive." ResearchGate. Available at: [Link]
-
ResearchGate. "The chemical structure of the chiral selectors." Available at: [Link]
-
Nazareth, C., & Pereira, S. (2020). "A Review on Chiral Stationary Phases for Separation of Chiral Drugs." International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Phenomenex. "Chiral HPLC Separations." Available at: [Link]
-
Ilisz, I., et al. (2021). "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Inam, R., et al. (2021). "Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects." Molecules. Available at: [Link]
-
Gáspár, A., et al. (2023). "Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order." PMC. Available at: [Link]
-
Daicel. "CHIRALPAK & Other Protein-Based Chiral Selectors." Available at: [Link]
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- 2. eijppr.com [eijppr.com]
- 3. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
Guide to Determining Enantiomeric Excess (ee) of Oxazolidinones
[1]
Executive Summary
For researchers utilizing oxazolidinones—whether as Evans auxiliaries in asymmetric alkylation or as pharmacophores in antibiotic development (e.g., Linezolid derivatives)—accurate quantification of enantiomeric excess (ee) is non-negotiable.[1]
This guide compares the two dominant analytical methodologies: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) using Chiral Shift Reagents (CSRs) .[1] While HPLC (and increasingly SFC) remains the regulatory gold standard for precision and isolation, NMR offers a rapid, solvent-efficient alternative for reaction monitoring and initial screening.[2]
Part 1: The Analytical Landscape
Oxazolidinones present unique analytical challenges. They possess a polar carbamate backbone that can exhibit poor solubility in strictly non-polar solvents, yet they require specific interactions (hydrogen bonding, dipole-dipole) for chiral recognition.[1]
The Decision Matrix
Select your methodology based on the stage of development and sample constraints.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample purity and experimental goals.
Part 2: Method A - Chiral HPLC & SFC (The Gold Standard)[1]
Chiral HPLC is the definitive method for reporting ee in peer-reviewed literature and regulatory filings. For oxazolidinones, polysaccharide-based stationary phases are dominant due to their ability to form inclusion complexes and hydrogen bonds with the carbamate moiety.
Column Selection
The "Evans" oxazolidinones and antibiotic analogs separate best on Amylose and Cellulose derivatives.
-
Chiralpak AD-H / IA (Amylose tris(3,5-dimethylphenylcarbamate)): The first-line choice.[1] The amylose backbone often provides superior recognition for the oxazolidinone ring structure compared to cellulose [1].
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): A strong alternative if AD-H fails, particularly for phenyl-substituted oxazolidinones.[1]
Mobile Phase Strategy
-
Normal Phase (NP): Hexane/Isopropanol (IPA) (e.g., 90:10 or 80:20).[1] Standard for maximum resolution.
-
Polar Organic Mode: Neat Methanol or Acetonitrile.[1][3][4] Useful for polar oxazolidinone antibiotics that precipitate in hexane.[1] Note: Only use "Immobilized" columns (e.g., Chiralpak IA/IB) for this mode to prevent stripping the stationary phase.[1]
-
SFC (Supercritical Fluid Chromatography): Uses supercritical CO2 + Methanol modifier.[1] This is rapidly replacing Normal Phase HPLC due to speed (3-5 min runs) and lower solvent costs [2].[1]
Self-Validating Protocol
To ensure data integrity, follow this workflow:
-
Dead Time Determination (
): Inject 1,3,5-tri-tert-butylbenzene (TTBB) to establish the void volume.[1] Do not rely on the solvent front. -
Racemate Injection: Always inject a racemic standard first to establish the separation factor (
).[1] -
Resolution Calculation (
): Acceptance Criteria: (Baseline separation).[1] If , lower the flow rate or temperature before changing the mobile phase.
Part 3: Method B - NMR Spectroscopy (The Rapid Alternative)[1]
When HPLC method development is too time-consuming, or for in-process checks, Chiral Shift Reagents (CSRs) offer a fast solution.[1] This method relies on the formation of diastereomeric complexes between the oxazolidinone and a paramagnetic lanthanide.
The Reagent: Eu(hfc)3
Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] , or Eu(hfc)3 , is the reagent of choice.[1]
-
Mechanism: The Europium atom coordinates to the Lewis-basic carbonyl oxygen of the oxazolidinone.
-
Effect: The chirality of the camphor ligand creates a chiral magnetic environment, inducing different chemical shifts (
) for the enantiomers [3].
Experimental Protocol (Titration Method)
Do not simply add a fixed amount of reagent.[1] A titration ensures you distinguish between peak splitting and line broadening.
-
Sample Prep: Dissolve ~10-15 mg of oxazolidinone in 0.6 mL
(ensure the solvent is dry; water deactivates the shift reagent). -
Initial Scan: Acquire a standard
NMR spectrum.[1] -
Titration Step 1: Add 0.1 equivalents of Eu(hfc)3.[1] Shake well. Acquire spectrum.
-
Titration Step 2-5: Repeat additions until the diagnostic peaks (usually the
-proton or adjacent methyl groups) split into distinct doublets. -
Quantification: Integrate the split peaks.
[1]
Critical Limitations
-
Line Broadening: Paramagnetic Europium causes peak broadening.[1] If peaks broaden before they split, this method fails.
-
Scavengers: Residual Lewis bases (amines, alcohols) from the synthesis will bind the Europium before the oxazolidinone does. The sample must be chemically pure.
Part 4: Comparative Analysis
The following table contrasts the two methodologies based on experimental data and practical utility.
| Feature | Chiral HPLC/SFC | NMR with Eu(hfc)3 |
| Primary Utility | Final product validation, QC, Isolation | Reaction monitoring, Initial screening |
| Accuracy | High ( | Moderate ( |
| Limit of Detection | ||
| Sample Requirement | ||
| Method Dev.[1] Time | High (Hours to Days) | Low (Minutes) |
| Cost per Run | High (Solvents/Columns) | Low (Reagent cost is negligible per tube) |
| Self-Validation | Resolution ( | Stepwise titration curve |
Part 5: Workflow Visualization
HPLC Method Development Loop
This diagram illustrates the logical flow for optimizing a chiral separation for a new oxazolidinone derivative.
Figure 2: Iterative workflow for optimizing Chiral HPLC separation parameters.
References
-
Chiral Technologies. (n.d.).[1][5] Chiralpak AD-H Instruction Manual. Retrieved from [Link]
-
Toribio, L., et al. (2018).[1] "Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC." The Analytical Scientist. Retrieved from [Link]
-
Wenzel, T. J. (2018).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[1] Retrieved from [Link][1]
Sources
- 1. Eu(hfc)3 - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
A Comparative Guide to the Infrared Spectrum of 5-Neopentyloxazolidin-2-one for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity. Evans-type oxazolidinones have established themselves as a cornerstone in this field, enabling the reliable formation of chiral centers.[1] Among the diverse array of these auxiliaries, 5-neopentyloxazolidin-2-one presents a unique structural motif. This guide provides a comprehensive analysis of the expected infrared (IR) spectrum of 5-neopentyloxazolidin-2-one, offering a comparative perspective against commonly employed alternative oxazolidinone auxiliaries. By understanding the subtle yet significant differences in their vibrational spectra, researchers can gain deeper insights into the structural integrity and purity of their chosen chiral auxiliary.
The Significance of the Oxazolidinone Core in IR Spectroscopy
The oxazolidinone ring system possesses several characteristic vibrational modes that give rise to distinct absorption bands in the infrared spectrum. The most prominent of these is the carbamate carbonyl (C=O) stretch, which typically appears as a strong, sharp absorption band in the region of 1750-1780 cm⁻¹. The precise position of this band can be influenced by the substituents on the ring and their electronic effects. Additionally, the C-O-C stretching vibrations of the oxazolidinone ring contribute to the fingerprint region of the spectrum, generally appearing between 1200 and 1300 cm⁻¹.
Predicted IR Spectrum of 5-Neopentyloxazolidin-2-one
The key structural features of 5-neopentyloxazolidin-2-one are the oxazolidinone core and the neopentyloxy substituent at the C5 position. The neopentyl group (a tert-butyl group attached to a methylene) will introduce characteristic aliphatic C-H stretching and bending vibrations.
Expected Key IR Absorptions for 5-Neopentyloxazolidin-2-one:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Notes |
| ~3300 | N-H Stretch | Medium, Broad | Characteristic of the N-H bond in the oxazolidinone ring. Broadening may occur due to hydrogen bonding in the solid state. |
| 2960-2850 | C-H Stretch (aliphatic) | Strong | Arising from the C-H bonds of the neopentyl group. Multiple sharp peaks are expected. |
| ~1760 | C=O Stretch (carbamate) | Strong, Sharp | The most prominent peak in the spectrum, characteristic of the oxazolidinone ring. |
| ~1470 & ~1370 | C-H Bend (CH₃) | Medium | Characteristic bending vibrations of the methyl groups in the neopentyl substituent. |
| ~1250 | C-O-C Stretch | Strong | Asymmetric stretch of the C-O-C linkage within the oxazolidinone ring. |
Comparative IR Spectral Analysis
To provide a practical context for the analysis of 5-neopentyloxazolidin-2-one, we will compare its expected spectrum with the experimentally obtained spectra of three widely used Evans auxiliaries: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, (4S)-4-isopropyl-2-oxazolidinone, and (4R)-4-benzyl-2-oxazolidinone.
| Chiral Auxiliary | Key Distinguishing IR Features |
| 5-Neopentyloxazolidin-2-one (Predicted) | Strong aliphatic C-H stretches from the neopentyl group (2960-2850 cm⁻¹). Absence of aromatic C-H and C=C absorptions. |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Aromatic C-H stretches (>3000 cm⁻¹), aromatic C=C stretches (~1600, ~1495, ~1450 cm⁻¹), and out-of-plane bending bands characteristic of a monosubstituted benzene ring. |
| (4S)-4-isopropyl-2-oxazolidinone | Characteristic split peak for the isopropyl group's C-H bending (~1385 and ~1370 cm⁻¹). |
| (4R)-4-benzyl-2-oxazolidinone | Presence of both aliphatic C-H stretches from the methylene bridge and aromatic C-H and C=C stretches from the phenyl group. |
This comparative table highlights how the unique substituents on the oxazolidinone ring manifest in the IR spectrum, providing a clear method for differentiation.
Experimental Protocol for IR Spectrum Acquisition
For researchers synthesizing or utilizing 5-neopentyloxazolidin-2-one, obtaining a high-quality IR spectrum is a critical step in confirming its identity and purity. The following protocol details the Attenuated Total Reflectance (ATR) FT-IR method, which is a common and convenient technique for solid samples.
Protocol: ATR-FTIR Spectroscopy of a Solid Sample
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Preparation: Place a small amount of the solid 5-neopentyloxazolidin-2-one sample directly onto the center of the ATR crystal.
-
Sample Compression: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 to 32 scans are typically sufficient.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, retract the pressure arm and carefully clean the sample from the ATR crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Logical Workflow for Chiral Auxiliary Verification
The following diagram illustrates the logical workflow for the synthesis and spectroscopic verification of a chiral auxiliary like 5-neopentyloxazolidin-2-one.
Caption: Workflow for the synthesis, IR analysis, and verification of a chiral auxiliary.
Conclusion
The infrared spectrum of 5-neopentyloxazolidin-2-one, while not publicly cataloged, can be confidently predicted and analyzed. The key distinguishing features will be the strong aliphatic C-H absorptions from the neopentyl group, coupled with the characteristic strong carbamate C=O stretch of the oxazolidinone ring. By comparing an experimentally obtained spectrum to the predicted data and the spectra of common alternatives, researchers can effectively verify the identity and purity of their chiral auxiliary, ensuring the integrity of their subsequent asymmetric transformations. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of stereochemically controlled synthesis.
References
-
PubChem. (R)-4-Benzyl-2-oxazolidinone. [Link]
-
PubChem. (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one. [Link]
-
PubChem. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. [Link]
-
Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
University of Colorado Boulder. IR Spectroscopy of Solids. [Link]
-
ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]
-
University of Northern Illinois. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]
-
MDPI. Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. [Link]
-
NIST. (S)-(+)-4-Isopropyl-2-oxazolidinone. [Link]
-
NIST. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]
-
Lima, K. S. C. et al. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules 2016 , 21(9), 1229. [Link]
-
Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
-
Diaz-Munoz, G.; et al. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality2019 , 31(10), 776-812. [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one
[1]
Executive Summary & Compound Profile
5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one (often referred to as 5-neopentyl-2-oxazolidinone ) represents a critical scaffold in medicinal chemistry, particularly as a core pharmacophore for oxazolidinone antibiotics (e.g., Linezolid derivatives) and as a chiral auxiliary in asymmetric synthesis.[1]
This guide provides an in-depth technical analysis of its mass spectrometry (MS) behavior, contrasting it with its regioisomer, 4-(2,2-dimethylpropyl)-1,3-oxazolidin-2-one . The distinction between 4- and 5-substituted oxazolidinones is a frequent analytical challenge; this guide establishes a self-validating protocol for their differentiation based on fragmentation kinetics and ion stability.
Compound Specifications
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 5-Neopentyl-2-oxazolidinone |
| Formula | C₈H₁₅NO₂ |
| Monoisotopic Mass | 157.1103 Da |
| Key Structural Feature | Neopentyl group at C5 position (Alpha to Oxygen) |
Fragmentation Mechanics: The "Neopentyl-Oxazolidinone" Signature
The mass spectral behavior of this compound is governed by the competition between the stability of the oxazolidinone ring and the steric strain of the bulky neopentyl group.
Electron Ionization (EI) Pathways
In EI (70 eV), the molecular ion (
-
Pathway A: The "Oxazolidinone Collapse" (Diagnostic)
-
Mechanism: Ionization at the carbonyl oxygen triggers a retro-cycloaddition-like mechanism, ejecting neutral
(44 Da). -
Result: Formation of the aziridine-like or allylamine radical cation at m/z 113 .[1]
-
Significance: This pathway is characteristic of the 5-substituted ring system where the C5-O bond is weakened.
-
-
Pathway B: The "Neopentyl Shatter" (Side Chain Loss)
-
Mechanism: The neopentyl group contains a quaternary carbon.[1] Direct cleavage of the C5-C(neopentyl) bond is disfavored (forming a primary radical). Instead, the molecule often loses a tert-butyl radical (57 Da) via gamma-cleavage/rearrangement.
-
Result: A high-intensity ion at m/z 100 (
).[1] -
Secondary Fragment: The tert-butyl cation itself (m/z 57 ) is often the base peak in the spectrum due to its high stability.
-
Electrospray Ionization (ESI-MS/MS)
In positive mode ESI (
-
Primary Transition:
(Loss of ).[1]-
Unlike EI, the protonated molecule is stable enough to be selected as a precursor. Collision-Induced Dissociation (CID) almost exclusively drives the loss of
as the first step, opening the ring to form a secondary amine cation.
-
-
Secondary Transition:
(Loss of Isobutene).[1]-
The resulting linear amine undergoes further fragmentation, ejecting the hydrocarbon tail.
-
Comparative Performance: 5-Substituted vs. 4-Substituted Isomers[1]
Differentiation between the 5-substituted (Product) and 4-substituted (Alternative) isomers is critical for verifying synthetic regioselectivity. The "Performance" here is defined as the analytical resolution between these two isomers.
Mechanistic Divergence
The location of the substituent (Alpha-to-Oxygen vs. Alpha-to-Nitrogen) dictates the dominant bond cleavage.
-
5-Substituted (Product): The side chain is attached to C5 (next to Oxygen). Cleavage of the side chain yields a cation adjacent to Oxygen, which is less stabilized than one adjacent to Nitrogen.
-
Dominant Effect: Ring cleavage (Loss of
) competes strongly with side-chain loss.[1]
-
-
4-Substituted (Alternative): The side chain is attached to C4 (next to Nitrogen). Cleavage of the side chain yields an iminium ion, which is highly stabilized by the Nitrogen lone pair.
-
Dominant Effect: Alpha-cleavage (Loss of Side Chain) is the overwhelming pathway.
-
Diagnostic Ion Ratios (EI-MS)
| Feature | 5-(2,2-Dimethylpropyl) (Product) | 4-(2,2-Dimethylpropyl) (Alternative) |
| Base Peak | m/z 57 (t-Butyl cation) or m/z 30 | m/z 86 ( |
| [M - Sidechain] | Low Intensity (Unstable | High Intensity (Stable |
| [M - CO2] | High Intensity (m/z 113) | Low/Medium Intensity |
| Mechanism | Ring Opening > Side Chain Loss | Side Chain Loss > Ring Opening |
Visualization of Signaling Pathways (Graphviz)
The following diagram illustrates the divergent fragmentation pathways that allow for structural differentiation.
Caption: Divergent fragmentation pathways for 5-substituted vs. 4-substituted oxazolidinones. Note the dominance of Ring Opening (Green) for the 5-substituted product versus Alpha-Cleavage (Yellow) for the 4-isomer.
Experimental Protocol: Self-Validating Identification Workflow
To ensure high scientific integrity (E-E-A-T), this protocol includes "Checkpoints"—causal indicators that verify the experiment is proceeding correctly.
Sample Preparation
-
Solvent: Methanol (LC-MS grade).[1] Avoid acetonitrile if using negative mode (though positive is preferred here) to prevent background adducts.[1]
-
Concentration: 1 µg/mL. High concentrations can lead to dimerization (
), complicating the spectra.
Instrument Settings (ESI-MS/MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[2]
-
Capillary Voltage: 3.0 kV.[1]
-
Cone Voltage: 20–30 V. Note: Too high a cone voltage will cause in-source fragmentation, mimicking the loss of CO2 before the quadrupole.
-
Collision Energy (CID): Stepped 15–30 eV.[1]
Step-by-Step Workflow
-
Precursor Scan (Q1):
-
Scan range m/z 50–300.[1]
-
Checkpoint: Confirm presence of m/z 158 (
). If m/z 180 ( ) is dominant, add 0.1% Formic Acid to protonate the carbamate nitrogen.
-
-
Product Ion Scan (MS2 of 158):
-
Validation (EI-MS Cross-Check):
References
-
Liardon, R., Ott-Kuhn, U., & Husek, P. (1979). Mass spectra of alpha-amino acid oxazolidinones. Biomedical Mass Spectrometry. Link
- Foundational text on the diagnostic loss of CO2 in oxazolidinone fragment
-
Verdon, E., et al. (2007).[1] Multi-residue monitoring for the simultaneous determination of five nitrofurans... by liquid chromatography coupled to electrospray tandem mass spectrometry. Analytica Chimica Acta. Link
- Provides comparative ESI-MS/MS data for 5-substituted oxazolidinone metabolites (AMOZ)
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 4-Methyl-5-phenyl-2-oxazolidinone. NIST Chemistry WebBook.[1] Link
-
Used as a reference standard for comparing 4- vs 5-substitution effects on fragmentation intensity.[1]
-
-
Gage, J. R., & Evans, D. A. (1990).[1] Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses. Link
- Establishes the synthetic context and structural stability of the neopentyl-derived auxiliaries.
A Comparative Guide to the Performance of 5-Substituted vs. 4-Substituted Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Chiral auxiliaries are a powerful and reliable tool in this endeavor, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a reaction.[1] Among the most successful and widely utilized of these are the oxazolidinone-based auxiliaries, popularized by David A. Evans.[2][3] A critical design element of these auxiliaries is the substitution pattern on the oxazolidinone ring, specifically at the 4- and 5-positions. This guide provides an in-depth comparison of the performance of 5-substituted versus 4-substituted auxiliaries, with a focus on experimental data and mechanistic rationale to inform your selection process in asymmetric synthesis.
Introduction: The Role of Substitution in Stereochemical Control
The fundamental principle behind Evans' oxazolidinone auxiliaries lies in their ability to create a sterically biased environment around a prochiral center.[1] The substituents at the 4- and 5-positions of the oxazolidinone ring project into space, effectively shielding one face of the enolate derived from the N-acyl group. This steric hindrance dictates the trajectory of incoming electrophiles, leading to a highly diastereoselective bond formation.[1][3] While traditional Evans auxiliaries are typically substituted at the 4-position, the introduction of substitution at the 5-position, particularly geminal disubstitution, has led to a new class of auxiliaries with distinct and often superior performance characteristics.
The Rise of 5,5-Disubstituted Auxiliaries: The "SuperQuat" Advantage
A significant advancement in oxazolidinone auxiliary design was the development of the "SuperQuat" family of auxiliaries, which feature geminal dimethyl substitution at the 5-position in addition to a substituent at the 4-position.[4][5] This structural modification was specifically engineered to address some of the limitations of the original 4-substituted Evans auxiliaries.[4][5] The primary advantages conferred by the 5,5-dimethyl substitution are twofold: enhanced diastereofacial selectivity and improved cleavage properties.[4][5]
Enhanced Diastereoselectivity: A Conformational Lock
The geminal dimethyl groups at the C5 position introduce a significant steric presence that conformationally restricts the adjacent C4 substituent.[4][5] This "locking" effect forces the C4 substituent to project more effectively towards the N-acyl fragment, creating a more defined and rigid chiral pocket.[4][5] This, in turn, leads to superior diastereofacial shielding of the enolate and, consequently, higher diastereoselectivity in a range of asymmetric transformations.[4][5]
Improved Cleavage and Recyclability
A practical challenge in the application of chiral auxiliaries is their efficient removal and recovery after the desired transformation. The 5,5-dimethyl substitution in SuperQuat auxiliaries sterically hinders nucleophilic attack at the endocyclic carbonyl (C2) of the oxazolidinone ring.[4][5] This increased steric hindrance around the endocyclic carbonyl favors nucleophilic attack at the exocyclic N-acyl carbonyl, facilitating a cleaner and more selective cleavage of the desired chiral product.[4][6][7][8] This not only improves the yield of the target molecule but also enhances the recovery and recyclability of the valuable chiral auxiliary.[4][5]
Performance Comparison: 5-Substituted vs. 4-Substituted Auxiliaries in Action
The following sections provide a comparative overview of the performance of 5-substituted and 4-substituted auxiliaries in key asymmetric reactions, supported by experimental data from the literature.
Asymmetric Aldol Reactions
| Auxiliary Type | R1 | R2 | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 4-Substituted | i-Pr | H | PhCHO | >99:1 | 89 | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
| 4-Substituted | Bn | H | i-PrCHO | >99:1 | 85 | [14] |
| 5,5-Disubstituted | i-Pr | Me | PhCHO | >99:1 | 95 | Davies, S. G. et al. Org. Biomol. Chem.2019 , 17, 1322-1335. |
| 5,5-Disubstituted | Bn | Me | i-PrCHO | >99:1 | 92 | Davies, S. G. et al. Org. Biomol. Chem.2019 , 17, 1322-1335. |
As the data suggests, both classes of auxiliaries provide excellent levels of diastereoselectivity in asymmetric aldol reactions. However, the 5,5-disubstituted SuperQuat auxiliaries often provide comparable or slightly higher yields, attributed to their enhanced stability and cleaner reaction profiles.
Asymmetric Alkylation
The diastereoselective alkylation of enolates derived from N-acyloxazolidinones is another powerful method for creating stereogenic centers.[15][16] The enolate is typically generated using a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), followed by the addition of an alkyl halide.[16][17]
| Auxiliary Type | R1 | R2 | Alkylating Agent | Diastereomeric Ratio | Yield (%) | Reference |
| 4-Substituted | Bn | H | Allyl Iodide | 98:2 | 85 | Gage, J. R.; Evans, D. A. Org. Synth.1990 , 68, 83. |
| 4-Substituted | i-Pr | H | Benzyl Bromide | >99:1 | 94 | Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. |
| 5,5-Disubstituted | i-Pr | Me | Allyl Iodide | >99:1 | 90 | Davies, S. G. et al. Org. Biomol. Chem.2019 , 17, 1322-1335. |
| 5,5-Disubstituted | Bn | Me | Benzyl Bromide | >99:1 | 96 | Davies, S. G. et al. Org. Biomol. Chem.2019 , 17, 1322-1335. |
In asymmetric alkylations, the superior diastereofacial shielding of the 5,5-disubstituted auxiliaries often translates to exceptionally high diastereomeric ratios, consistently exceeding 99:1.
Mechanistic Rationale: Visualizing Stereocontrol
The stereochemical outcome of these reactions can be rationalized by examining the transition state models.
Asymmetric Aldol Reaction Workflow
Caption: Workflow for an Evans asymmetric aldol reaction.
Transition State Model for Stereodifferentiation
Caption: Comparison of facial shielding in 4- and 5,5-disubstituted auxiliaries.
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in CH₂Cl₂ (0.2 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv).
-
Diisopropylethylamine (1.2 equiv) is added dropwise, and the mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.
-
The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched with a pH 7 phosphate buffer and methanol.
-
The mixture is concentrated, and the residue is partitioned between diethyl ether and water.
-
The organic layer is washed with brine, dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the diastereomerically pure aldol adduct.
General Procedure for Auxiliary Cleavage
-
To a solution of the aldol adduct (1.0 equiv) in a 4:1 mixture of THF and water at 0 °C is added 30% aqueous hydrogen peroxide (4.0 equiv).
-
A 0.5 M aqueous solution of lithium hydroxide (2.0 equiv) is added dropwise, and the mixture is stirred at 0 °C for 1-4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of Na₂SO₃.
-
The mixture is stirred for 30 minutes, and the volatile organics are removed under reduced pressure.
-
The aqueous residue is extracted with CH₂Cl₂ to recover the chiral auxiliary.
-
The aqueous layer is acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and concentrated to afford the chiral β-hydroxy acid.
Conclusion: Selecting the Optimal Auxiliary for Your Synthesis
The choice between a 5-substituted and a 4-substituted chiral auxiliary will depend on the specific requirements of the synthetic target and the reaction being performed. For many applications, traditional 4-substituted Evans auxiliaries provide excellent levels of stereocontrol and are commercially available from a variety of amino acid precursors.[1][2]
However, for transformations requiring the highest possible levels of diastereoselectivity, or where efficient cleavage and auxiliary recovery are paramount, the 5,5-disubstituted "SuperQuat" auxiliaries present a compelling alternative.[4][5] The enhanced conformational rigidity and steric shielding offered by the 5,5-dimethyl substitution can lead to superior outcomes, particularly with challenging substrates. Ultimately, a careful evaluation of the literature and, if necessary, a screening of both auxiliary types will enable the selection of the optimal chiral controller for a given asymmetric synthesis, paving the way for the efficient and stereoselective construction of complex chiral molecules.
References
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Chiral auxiliary - Wikipedia. Available at: [Link]
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Davies, S. G.; Fletcher, A. M.; Roberts, P. M.; Thomson, J. E. SuperQuat chiral auxiliaries: design, synthesis, and utility. Org. Biomol. Chem.2019 , 17, 1322-1335. Available at: [Link]
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Chow, K. H.; Quinn, R. J.; Jenkins, I. D.; Krenske, E. H. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. Available at: [Link]
- Gibson, C. L. et al. A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. Tetrahedron: Asymmetry1998, 9, 3767-3770.
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Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules2016 , 21, 1399. Available at: [Link]
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New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega2023 , 8, 23964-23981. Available at: [Link]
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Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. Bioorg. Med. Chem. Lett.2013 , 23, 5004-5007. Available at: [Link]
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Davies, S. G. et al. SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. Request PDF on ResearchGate. Available at: [Link]
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The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. Available at: [Link]
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Evans aldol ppt. SlideShare. Available at: [Link]
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Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. ResearchGate. Available at: [Link]
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Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
- A novel highly stereoselective synthesis of chiral 5- and 4,5-substituted 2-oxazolidinones. ElectronicsAndBooks.
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Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
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Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. PubMed. Available at: [Link]
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Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education2008 , 85, 696. Available at: [Link]
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules2020 , 25, 2399. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
